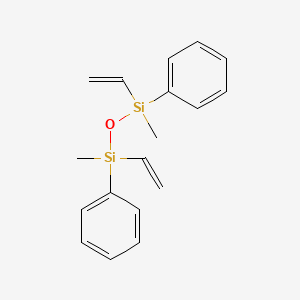

1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane

説明

1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane (CAS: 2627-97-6) is an organosilicon compound characterized by its mixed substituents: two methyl, two phenyl, and two vinyl groups attached to a disiloxane backbone (Si–O–Si). Its molecular formula is C₁₈H₂₂OSi₂, with a molecular weight of 326.54 g/mol . The compound is notable for its applications in materials science, particularly as a precursor for high-performance polymers due to the reactivity of its vinyl groups, which enable crosslinking during thermal curing. For example, derivatives like DBDVS (1,3-bis(1,2-dihydro-benzocyclobutene-4-yl)-1,3-dimethyl-1,3-divinyldisiloxane) exhibit enhanced thermal stability and low dielectric loss when cured, making them suitable for interlevel dielectric materials in electronics .

特性

IUPAC Name |

ethenyl-(ethenyl-methyl-phenylsilyl)oxy-methyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22OSi2/c1-5-20(3,17-13-9-7-10-14-17)19-21(4,6-2)18-15-11-8-12-16-18/h5-16H,1-2H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWVUBSQUODFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C=C)(C1=CC=CC=C1)O[Si](C)(C=C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883872 | |

| Record name | Disiloxane, 1,3-diethenyl-1,3-dimethyl-1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2627-97-6 | |

| Record name | 1,3-Diethenyl-1,3-dimethyl-1,3-diphenyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2627-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disiloxane, 1,3-diethenyl-1,3-dimethyl-1,3-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disiloxane, 1,3-diethenyl-1,3-dimethyl-1,3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disiloxane, 1,3-diethenyl-1,3-dimethyl-1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1,3-diphenyl-1,3-divinyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Hydrolysis and Condensation of Vinyldimethylmethoxysilane

A common laboratory and industrial approach to synthesize 1,3-dimethyl-1,3-diphenyl-1,3-divinyldisiloxane involves the hydrolysis of vinyldimethylmethoxysilane followed by condensation:

- Hydrolysis: Vinyldimethylmethoxysilane is reacted with water under controlled conditions to form silanol intermediates.

- Condensation: These silanol groups subsequently condense, eliminating water and forming the disiloxane linkage characteristic of the target compound.

This method allows selective formation of the disiloxane with vinyl and phenyl substituents intact, yielding a compound with high purity suitable for further applications in silicone sealants and advanced materials synthesis.

Redistribution Reactions Using Dichlorosilanes and Disiloxanes

Redistribution reactions are a key industrial method for preparing various siloxane compounds, including this compound. This involves heating mixtures of dichlorosilanes and disiloxanes in the presence of catalysts such as hexamethylphosphotriamide. The process typically proceeds as follows:

- Reactants: Mixtures of hexamethyldisiloxane, methylphenyldichlorosilane, and related chlorosilanes are combined.

- Catalysis: Hexamethylphosphotriamide or similar catalysts are added to facilitate redistribution.

- Heating: The mixture is heated at temperatures ranging from 100°C to 200°C for several hours.

- Distillation: Post-reaction, the product is purified by distillation to isolate the desired disiloxane with high purity.

For example, a reaction mixture containing 1,1,3,3-tetramethyl-1,3-diphenyl-disiloxane and methylphenyldichlorosilane heated at 200°C for 10 hours yielded a fraction corresponding to chlorinated disiloxanes, demonstrating the feasibility of preparing phenyl-substituted disiloxanes by this method.

Platinum-Catalyzed Hydrosilylation Addition Reactions

Another sophisticated synthetic route involves platinum-catalyzed addition (hydrosilylation) between dihydrogendisiloxanes and dialkenyldisiloxanes:

- Reactants: 1,3-dihydrogendisiloxanes (e.g., 1,3-dimethyl-1,3-diphenyldisiloxane) react with dialkenyldisiloxanes (e.g., 1,3-divinyldisiloxane derivatives).

- Catalyst: Platinum-based catalysts (such as Karstedt’s catalyst) facilitate the addition of Si-H bonds across vinyl groups.

- Conditions: The reaction is typically performed under mild temperatures and inert atmosphere to avoid side reactions.

- Outcome: This method allows precise control over the vinyl substitution pattern and yields the desired this compound with high selectivity.

This approach is widely used in preparing functionalized siloxanes for silicone antifoam compositions and advanced silicone materials.

Simultaneous Hydrolysis of Mixed Chlorosilanes

A related method involves the simultaneous hydrolysis of mixtures of chlorosilanes such as methylphenylsilane and diphenylsilane derivatives:

- Process: Dichloromethylphenylsilane and dichlorodiphenylsilane are hydrolyzed together in aqueous acidic conditions.

- Formation: This generates mixed siloxane intermediates that can be further purified to yield disiloxane compounds with methyl, phenyl, and vinyl substituents.

- Control: Reaction parameters such as temperature, pH, and reactant ratios are critical to controlling the product distribution.

This method is more common in research settings for preparing siloxanediols and related compounds but can be adapted for divinyldisiloxane derivatives.

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

- Catalyst Role: Hexamethylphosphotriamide has been demonstrated as an effective catalyst in redistribution reactions, enhancing the reaction rate and selectivity toward desired disiloxanes.

- Reaction Time and Temperature: Prolonged heating (up to 17 hours) at elevated temperatures (115–200 °C) is typical in redistribution methods, balancing conversion and minimizing side products.

- Purity Control: Fractional distillation is essential to isolate the target compound, with boiling points around 106–113 °C reported for related phenyl-substituted disiloxanes.

- Hydrosilylation Specificity: Platinum catalysts enable selective addition across vinyl groups without affecting phenyl substituents, preserving the compound’s functional groups critical for its applications.

- Scalability: Both redistribution and hydrosilylation methods are scalable and widely employed in industrial production of silicone intermediates, including this compound.

化学反応の分析

Types of Reactions

1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane undergoes various chemical reactions, including:

Oxidation: The vinyl groups can be oxidized to form corresponding epoxides.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products Formed

Oxidation: Epoxides and diols.

Reduction: Saturated siloxanes.

Substitution: Halogenated and nitrated derivatives.

科学的研究の応用

Silicone Sealants

1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane is a crucial ingredient in high-performance silicone sealants. Its excellent thermal stability and flexibility make it ideal for sealing joints in construction and automotive applications. These sealants are effective in preventing moisture ingress and maintaining structural integrity under varying environmental conditions .

Adhesives

This compound serves as a powerful adhesive in electronics and manufacturing sectors. Its strong bonding capabilities and resistance to environmental factors such as temperature fluctuations and humidity are essential for ensuring the durability of electronic components and other manufactured products .

Coatings

In the formulation of advanced coatings, this compound enhances durability against chemicals and UV light. This property makes it particularly suitable for outdoor applications where exposure to harsh conditions is common .

Medical Devices

Due to its biocompatibility, this siloxane compound is utilized in the production of medical devices that require flexible yet durable materials capable of withstanding sterilization processes. Its application in this field highlights its importance in developing safe and effective healthcare solutions .

Research and Development

In laboratory settings, this compound is employed for synthesizing novel siloxane compounds. Researchers utilize it to develop new materials with unique properties for various applications ranging from nanotechnology to advanced polymers .

Case Studies

Case Study 1: High-Performance Sealants

Research conducted on the effectiveness of silicone sealants containing this compound demonstrated superior performance in moisture resistance compared to traditional sealants. The study highlighted its application in high-humidity environments such as bathrooms and kitchens, where moisture control is critical.

Case Study 2: Biocompatibility in Medical Applications

A study assessing the biocompatibility of medical devices made with this compound showed promising results in terms of cytotoxicity and material stability under sterilization conditions. This research supports its use in developing safe medical devices that meet regulatory standards.

作用機序

The mechanism of action of 1,3-dimethyl-1,3-diphenyl-1,3-divinyldisiloxane involves its interaction with molecular targets through its vinyl and phenyl groups. The vinyl groups can participate in polymerization reactions, while the phenyl groups can engage in π-π interactions with aromatic systems. These interactions contribute to the compound’s reactivity and its ability to form stable complexes with other molecules .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations: Methyl, Phenyl, and Vinyl Groups

The target compound is differentiated from analogs by its unique combination of methyl, phenyl, and vinyl substituents. Key comparisons include:

(a) 1,3-Divinyltetramethyldisiloxane (CAS: 2627-95-4)

- Molecular Formula : C₈H₁₈OSi₂

- Molecular Weight : 186.4 g/mol

- Substituents : Four methyl and two vinyl groups.

- Key Differences : Lacks phenyl groups, resulting in lower molecular weight and reduced steric hindrance. It is widely used in silicone sealants and adhesives due to its fluidity and ease of crosslinking .

(b) 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane (CAS: 807-28-3)

- Molecular Formula : C₂₆H₂₆OSi₂

- Molecular Weight : 410.65 g/mol

- Substituents : Two methyl and four phenyl groups.

- Key Differences : Replaces vinyl groups with additional phenyl substituents, increasing hydrophobicity and thermal stability. However, the absence of vinyl groups limits its utility in crosslinking applications. Reported as a white solid with irritant properties .

(c) 1,3-Dimethoxy-1,3-dimethyl-1,3-diphenyldisiloxane

Thermal and Mechanical Properties

- Target Compound : When functionalized with benzocyclobutene (as in DBDVS), cured products show higher crosslinking density and dissipation factors <0.001 at 10 GHz, outperforming commercial analogs like DVS-BCB .

- Tetraphenyldimethyldisiloxane : Exhibits higher thermal stability (decomposition >400°C) due to aromatic phenyl groups but lacks crosslinking capability .

- Divinyltetramethyldisiloxane : Lower glass transition temperature (Tg) due to flexible methyl groups, limiting high-temperature applications .

生物活性

1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane (CAS Number: 2627-97-6) is an organosilicon compound characterized by its unique disiloxane structure. It features both vinyl and phenyl groups, which contribute to its reactivity and potential applications in various fields, including materials science and chemical synthesis. This article explores the biological activity of this compound, focusing on its safety profile, potential toxicological effects, and relevant research findings.

This compound is a clear liquid with a molecular formula of and a molecular weight of approximately 310.54 g/mol. It is primarily used as a chemical intermediate in silicone elastomers and other applications due to its ability to participate in hydrosilylation reactions and cross-linking processes.

Safety Data

The safety data for this compound indicates moderate health hazards. The compound is not classified as acutely toxic via oral or dermal routes but may cause skin irritation and eye irritation upon contact. The following table summarizes key safety data:

| Property | Value |

|---|---|

| Acute toxicity (oral) | Not classified |

| Acute toxicity (dermal) | Not classified |

| Skin corrosion/irritation | Not classified |

| Serious eye damage/irritation | May cause irritation |

| Respiratory sensitization | Not classified |

| Carcinogenicity | Not classified |

| Reproductive toxicity | Not classified |

Case Studies

Research into the biological activity of similar compounds has provided insights into the potential effects of this compound:

- Antifoam Applications : A study highlighted its use in silicone antifoam compositions where it exhibited effective antifoam activity under various conditions . This suggests potential applications in industrial settings where foaming can be problematic.

- Reactivity Studies : Interaction studies involving similar siloxanes indicate that compounds with vinyl groups can participate in hydrosilylation reactions effectively. This property may be leveraged for developing new materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-dimethyl-1,3-diphenyl-1,3-divinyldisiloxane, and how is structural confirmation achieved?

- Methodology : Synthesis typically involves hydrosilylation or condensation reactions using organosilicon precursors. Structural confirmation employs IR spectroscopy (to identify Si-O-Si and vinyl/phenyl groups), NMR spectroscopy (¹H/¹³C/²⁹Si for substituent environments), and X-ray crystallography for definitive stereochemical assignment .

- Key Data : For analogous disiloxanes (e.g., 1,3-dimethoxy-1,3-tetraphenyldisiloxane), X-ray diffraction revealed bond angles of 140–150° for Si-O-Si, critical for steric analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- IR : Detects Si-O-Si stretching (~1,000–1,100 cm⁻¹) and vinyl C-H stretches (~3,050 cm⁻¹) .

- NMR : ¹H NMR distinguishes methyl (δ 0.1–0.5 ppm), phenyl (δ 7.0–7.5 ppm), and vinyl protons (δ 5.5–6.5 ppm). ²⁹Si NMR resolves Si environments (e.g., δ -20 to +20 ppm for Si-O-Si frameworks) .

- Mass Spectrometry : Confirms molecular weight (e.g., m/z 410.7 for C₂₆H₂₆OSi₂) .

Advanced Research Questions

Q. How do steric and electronic effects of methyl, phenyl, and vinyl substituents influence reactivity in cross-coupling or polymerization reactions?

- Mechanistic Insight : Bulky phenyl groups hinder nucleophilic attack at silicon, while vinyl groups enable hydrosilylation or radical-mediated polymerizations. Computational studies (e.g., DFT) predict regioselectivity in reactions with silanols or transition-metal catalysts .

- Example : In polymer synthesis, steric hindrance from phenyl groups may reduce cross-linking density, affecting thermal stability .

Q. What are the stability profiles of this compound under varying temperatures and catalytic conditions?

- Thermal Stability : TGA/DSC analysis of similar disiloxanes shows decomposition onset at ~250°C. Hydrolytic stability depends on substituents: phenyl groups enhance resistance to moisture compared to alkyl analogs .

- Catalytic Degradation : Exposure to Lewis acids (e.g., AlCl₃) may cleave Si-O bonds, necessitating inert atmospheres for reactions .

Q. How does this compound perform in hybrid material synthesis, such as silicone-polymer composites or organosilicon frameworks?

- Applications : As a cross-linker in polydimethylsiloxane (PDMS) composites, it improves mechanical strength. Vinyl groups enable UV-curable coatings, while phenyl groups enhance refractive index for optical materials .

- Data : Developmental studies report tensile strength increases of 15–20% in PDMS composites .

Q. What computational approaches are used to model its electronic structure and reactivity?

- Methods : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular dynamics (MD) simulations assess conformational flexibility in polymer matrices .

- Key Findings : Electron-withdrawing substituents lower LUMO energy, favoring nucleophilic attack at silicon .

Data Contradictions and Validation

Q. How can researchers resolve discrepancies in reported spectroscopic data or synthetic yields?

- Case Study : Variations in ²⁹Si NMR chemical shifts for similar disiloxanes (e.g., δ -5 ppm vs. +5 ppm) may arise from solvent polarity or crystallinity. Reproducibility requires strict control of reaction stoichiometry and purification (e.g., column chromatography) .

- Validation : Cross-referencing with crystallographic data (e.g., bond lengths/angles) ensures spectral assignments .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Precautions : Use under inert gas (N₂/Ar) due to moisture sensitivity. PPE (gloves, goggles) is mandatory; avoid inhalation (use fume hoods). In case of skin contact, wash with water and consult SDS .

- Storage : Store in sealed containers at -20°C to prevent oligomerization .

Tables of Key Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。